molecular formula C6H7BClNO3 B1593251 3-Chloro-2-methoxypyridine-5-boronic acid CAS No. 942438-89-3

3-Chloro-2-methoxypyridine-5-boronic acid

Cat. No.: B1593251
CAS No.: 942438-89-3
M. Wt: 187.39 g/mol
InChI Key: LOLPLMDQLOJSDH-UHFFFAOYSA-N
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Description

3-Chloro-2-methoxypyridine-5-boronic acid is a versatile compound extensively used in scientific research due to its unique properties. It finds applications in diverse fields such as organic synthesis, medicinal chemistry, and material science, making it an invaluable tool for cutting-edge discoveries.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-Chloro-2-methoxypyridine-5-boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is known for its mild and functional group-tolerant conditions, making it ideal for synthesizing boronic acids. The general procedure involves the reaction of 3-Chloro-2-methoxypyridine with a boronic acid derivative in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2-methoxypyridine-5-boronic acid undergoes various chemical reactions, including:

    Substitution Reactions: Commonly used in Suzuki-Miyaura coupling to form carbon-carbon bonds.

    Oxidation Reactions: Can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: Can be reduced to form corresponding amines or hydrocarbons

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions

Major Products:

    Carbon-Carbon Bond Formation: Produces biaryl compounds.

    Oxidation Products: Produces alcohols or ketones.

    Reduction Products: Produces amines or hydrocarbons

Scientific Research Applications

3-Chloro-2-methoxypyridine-5-boronic acid is widely used in scientific research due to its unique properties:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Medicinal Chemistry: Explored for potential therapeutic applications by modifying its structure to create new compounds for biological testing.

    Material Science: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Chloro-2-methoxypyridine-5-boronic acid primarily involves its role as a boronic acid derivative in various chemical reactions. In Suzuki-Miyaura coupling, it acts as a nucleophile, transferring its organic group to the palladium catalyst, which then forms a new carbon-carbon bond with an electrophilic partner . The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

  • 2-Methoxy-5-pyridineboronic acid
  • 2-Chloro-3-methyl-5-pyridineboronic acid
  • 5-Chloro-6-methoxypyridin-3-amine
  • 3-Chloro-2-methoxypyridin-4-ylboronic acid

Comparison: 3-Chloro-2-methoxypyridine-5-boronic acid stands out due to its unique combination of a pyridine ring and boronic acid functional group, making it highly versatile for various applications. Its chloro and methoxy substituents provide additional reactivity and selectivity in chemical reactions, distinguishing it from other similar compounds.

Properties

IUPAC Name

(5-chloro-6-methoxypyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BClNO3/c1-12-6-5(8)2-4(3-9-6)7(10)11/h2-3,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOLPLMDQLOJSDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(N=C1)OC)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10647884
Record name (5-Chloro-6-methoxypyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942438-89-3
Record name (5-Chloro-6-methoxypyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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